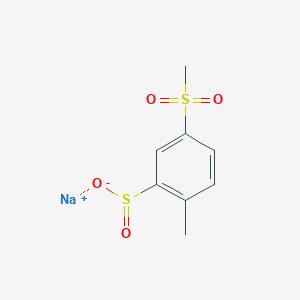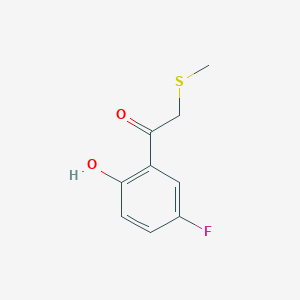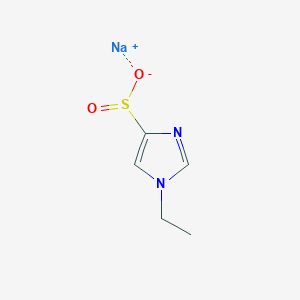
Sodium 1-ethyl-1H-imidazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-ethyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-ethyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-1H-imidazole. This can be achieved through the reaction of 1-ethyl-1H-imidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-ethyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
Sodium 1-ethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and catalysts.
Mécanisme D'action
The mechanism by which sodium 1-ethyl-1H-imidazole-4-sulfinate exerts its effects is largely dependent on its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
- Sodium 1-methyl-1H-imidazole-4-sulfinate
- Sodium 1-ethyl-1H-imidazole-2-sulfinate
- Sodium 1-ethyl-1H-imidazole-5-sulfinate
Comparison: Sodium 1-ethyl-1H-imidazole-4-sulfinate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to sodium 1-methyl-1H-imidazole-4-sulfinate, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the sulfonate group (e.g., 2-sulfinate vs. 4-sulfinate) can affect the compound’s chemical behavior and applications.
Propriétés
Formule moléculaire |
C5H7N2NaO2S |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
sodium;1-ethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
QCAFIVPDTJRXJK-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C(N=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


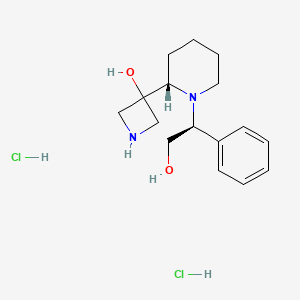

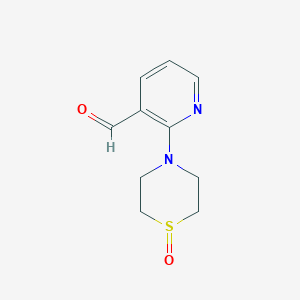
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
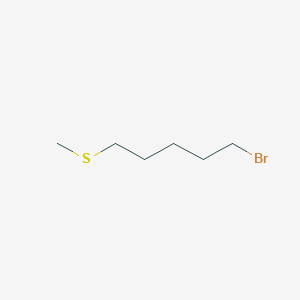

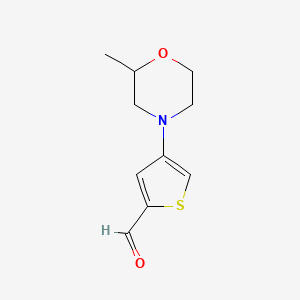
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
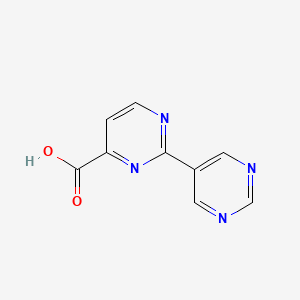
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
